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Cat. No.: B1293714 Get Quote

Abstract: This document provides a comprehensive technical overview of 1-Bromo-3-
methylpentane (CAS: 51116-73-5), a chiral haloalkane significant in synthetic organic

chemistry. We will dissect its formal nomenclature according to the International Union of Pure

and Applied Chemistry (IUPAC) rules, tabulate its key physicochemical properties, and present

detailed experimental protocols for its synthesis and subsequent reactions. The guide includes

logical diagrams generated using Graphviz to illustrate the principles of its nomenclature and

its application in common synthetic workflows, such as the formation of Grignard reagents.

Analysis of IUPAC Nomenclature
The name "1-Bromo-3-methylpentane" is derived systematically following the IUPAC rules for

naming haloalkanes.[1][2][3][4][5] The process involves identifying the principal carbon chain,

locating all attached substituents, and assembling the name in alphabetical order.

Step 1: Identify the Parent Alkane. The longest continuous carbon chain in the molecule is

identified. In this case, the chain consists of five carbon atoms, which corresponds to the

parent alkane "pentane".[1][2]

Step 2: Number the Carbon Chain. The chain is numbered to assign the lowest possible

locant (position number) to the first encountered substituent.[1][5] Numbering from right to

left in the standard representation gives the bromine atom the locant "1" and the methyl

group the locant "3".
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Step 3: Identify and Name Substituents. Two substituents are present on the pentane chain:

a bromine atom and a methyl group (-CH₃). According to IUPAC rules, the halogen is treated

as a "halo" prefix; thus, bromine becomes "bromo".[1][4]

Step 4: Assemble the Final Name. The substituents are listed in alphabetical order,

irrespective of their locant numbers.[1] Therefore, "bromo" precedes "methyl". Each

substituent is prefixed with its locant number. The final, unambiguous name is 1-Bromo-3-
methylpentane.

Chirality: The carbon atom at position 3 (C3) is a stereocenter because it is bonded to four

different groups: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and

a bromoethyl group (-CH₂CH₂Br).[6] This chirality means the molecule exists as a pair of non-

superimposable mirror images, or enantiomers: (R)-1-bromo-3-methylpentane and (S)-1-
bromo-3-methylpentane.[6]
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Nomenclature Workflow

Structure

1. Find Longest Chain
(5 Carbons -> Pentane)

2. Number Chain
(Lowest Locant for Substituents)

3. Identify Substituents
(Bromo @ C1, Methyl @ C3)

4. Alphabetize Substituents
(Bromo before Methyl)

1-Bromo-3-methylpentane

Click to download full resolution via product page

Caption: Logical workflow for deriving the IUPAC name.

Physicochemical and Spectroscopic Data
The key physical and chemical properties of 1-Bromo-3-methylpentane are summarized

below. These values are crucial for designing reaction conditions, purification procedures, and

analytical methods.
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Property Value Reference(s)

Molecular Formula C₆H₁₃Br [6][7][8][9]

Molecular Weight 165.07 g/mol [7][8][9]

CAS Number 51116-73-5 [8]

Boiling Point 144.0 ± 8.0 °C at 760 mmHg [10]

Density 1.2 ± 0.1 g/cm³ [10]

Appearance Flammable liquid [8]

Solubility
Insoluble in water; Soluble in

ethanol, ether
[6]

InChIKey
MDCCBJLCTOTLKM-

UHFFFAOYSA-N
[8][11]

Experimental Protocols
This section details common experimental procedures involving 1-Bromo-3-methylpentane.

A standard method for synthesizing primary alkyl bromides from their corresponding alcohols is

the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

[12]

Reaction: 3-methylpentan-1-ol + PPh₃ + CBr₄ → 1-Bromo-3-methylpentane + Ph₃PO +

CHBr₃

Protocol:

Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere.

Reagents: The flask is charged with 3-methylpentan-1-ol (10.2 g, 0.1 mol) and

triphenylphosphine (28.8 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.[12]
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Reaction: The solution is cooled to 0°C in an ice bath. A solution of carbon tetrabromide

(36.5 g, 0.11 mol) in 50 mL of diethyl ether is added dropwise over 1 hour with vigorous

stirring.[12]

Workup: After the addition is complete, the reaction is allowed to warm to room temperature

and stirred for an additional 2 hours. The precipitated triphenylphosphine oxide is removed

by filtration.

Purification: The filtrate is washed sequentially with saturated sodium bicarbonate solution (2

x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

Isolation: The crude product is purified by fractional distillation to yield 1-Bromo-3-
methylpentane as a clear liquid.

1-Bromo-3-methylpentane is a valuable precursor for forming Grignard reagents, which are

potent nucleophiles in organic synthesis.[6]

Reaction: 1-Bromo-3-methylpentane + Mg → 3-Methylpentylmagnesium Bromide

Protocol:

Setup: A 100 mL flask is flame-dried under a nitrogen atmosphere and fitted with a reflux

condenser and a dropping funnel.

Reagents: Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask with a small crystal

of iodine to initiate the reaction.

Reaction: A solution of 1-Bromo-3-methylpentane (16.5 g, 0.1 mol) in 50 mL of anhydrous

diethyl ether is added dropwise. The reaction is initiated with gentle heating if necessary.

Once started, the addition rate is controlled to maintain a gentle reflux.

Completion: After all the alkyl bromide has been added, the mixture is refluxed for an

additional 30 minutes to ensure complete reaction. The resulting grey solution of 3-

Methylpentylmagnesium Bromide is then used immediately in subsequent synthetic steps.
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The primary utility of 1-Bromo-3-methylpentane lies in its role as an alkylating agent and a

precursor to organometallic reagents. It readily participates in nucleophilic substitution (Sₙ2)

and elimination (E2) reactions.[6][13]

The diagram below illustrates a typical synthetic workflow where 1-Bromo-3-methylpentane is

converted to a Grignard reagent, which is then used to synthesize a tertiary alcohol by reacting

with a ketone (e.g., acetone).

1-Bromo-3-methylpentane

3-Methylpentylmagnesium
Bromide

+
Grignard

Formation

Mg, Diethyl Ether

2,4-Dimethyl-2-heptanol
(Tertiary Alcohol)

+ Nucleophilic
Addition

1. Acetone
2. H₃O⁺ workup

Click to download full resolution via product page

Caption: Synthetic pathway from 1-Bromo-3-methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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